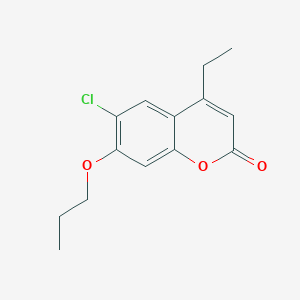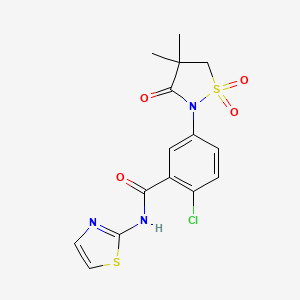amine oxalate](/img/structure/B5159109.png)
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as BPEMEA oxalate, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPEMEA oxalate is a derivative of the neurotransmitter serotonin and has been shown to have various biochemical and physiological effects.
Mechanism of Action
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular levels of serotonin in the brain, which can lead to changes in mood and behavior. [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in neurotransmission and behavior. However, one limitation is that it is a relatively new compound and there is limited information available on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate. One direction is to study its potential use as a PET imaging agent for the serotonin transporter in humans. Another direction is to investigate its potential therapeutic applications in the treatment of disorders such as depression, anxiety, and schizophrenia. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate in order to optimize its use in lab experiments and potential clinical applications.
Synthesis Methods
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate can be synthesized through a multi-step process starting with the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 2-methoxyethylamine to form the final product, [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate. The oxalate salt of [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate can be obtained by reacting [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate with oxalic acid.
Scientific Research Applications
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has been studied for its potential applications in the treatment of various disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin transporter and can act as a serotonin reuptake inhibitor. [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has also been studied for its potential use as a PET imaging agent for the serotonin transporter.
properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.C2H2O4/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDYIFJGIJKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)

![N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5159091.png)
![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)
![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)

![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)

